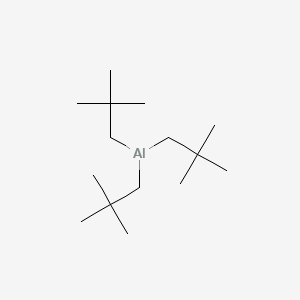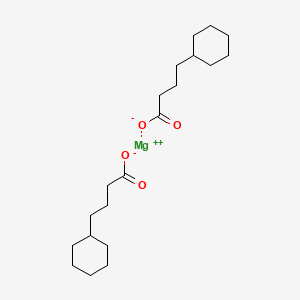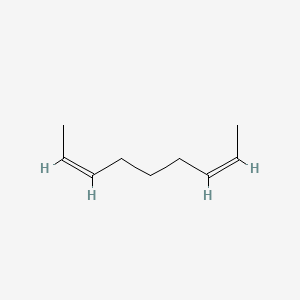
Menthyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menthyl propionate is an organic compound that belongs to the ester family. It is formed by the esterification of menthol and propionic acid. This compound is known for its pleasant, minty aroma and is commonly used in the fragrance and flavoring industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Menthyl propionate can be synthesized through the esterification of menthol with propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, this compound is produced by the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Menthyl propionate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to menthol and propionic acid.
Reduction: this compound can be reduced to menthyl alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Although less common, this compound can undergo oxidation to form this compound oxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Menthol and propionic acid.
Reduction: Menthyl alcohol.
Oxidation: this compound oxide.
Scientific Research Applications
Menthyl propionate has various applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in topical formulations due to its pleasant aroma and cooling effect.
Industry: Widely used in the fragrance and flavoring industries to impart a minty aroma to products.
Mechanism of Action
The mechanism of action of menthyl propionate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. When inhaled, this compound binds to these receptors, triggering a signal to the brain that is perceived as a minty smell. Additionally, when applied topically, it can activate cold-sensitive receptors in the skin, providing a cooling sensation.
Comparison with Similar Compounds
Similar Compounds
Menthyl acetate: Another ester of menthol, known for its fruity aroma.
Menthyl butyrate: An ester with a slightly different aroma profile.
Menthyl lactate: Known for its cooling effect similar to menthyl propionate.
Uniqueness
This compound is unique due to its specific minty aroma and its balanced properties, making it suitable for a wide range of applications in the fragrance and flavoring industries. Its ability to provide a cooling sensation also adds to its versatility in topical formulations.
Properties
CAS No. |
86014-82-6 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3 |
InChI Key |
PELLUIPPBKHUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CC(CCC1C(C)C)C |
density |
0.918-0.923 |
physical_description |
Clear colorless liquid/fruity cool aroma |
solubility |
Practically insoluble to insoluble Sparingly soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)




